Product packaging for 1-(2-Amino-4,6-difluorophenyl)ethanone(Cat. No.:CAS No. 1632285-92-7)

1-(2-Amino-4,6-difluorophenyl)ethanone

Cat. No.: B2672519
CAS No.: 1632285-92-7
M. Wt: 171.147
InChI Key: CJKCNBKIGYNVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Landscape of Fluorinated Aromatic Ketones and Amines

Fluorinated aromatic compounds represent a cornerstone of modern medicinal and materials chemistry. The strategic incorporation of fluorine into an aromatic ring can profoundly alter a molecule's properties. rsc.org Due to the high electronegativity and small size of the fluorine atom, its presence can influence electronic effects, lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgmdpi.com For instance, the carbon-fluorine (C-F) bond is exceptionally strong, and introducing it can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug candidate. acs.org

Fluorinated aromatic ketones, a class to which 1-(2-Amino-4,6-difluorophenyl)ethanone belongs, are recognized for their modified reactivity. The ketone's carbonyl group is influenced by the strong electron-withdrawing nature of the fluorine atoms on the aromatic ring. This electronic modulation is a key feature exploited in the design of enzyme inhibitors and other biologically active molecules. researchgate.net Similarly, fluorinated aromatic amines are crucial intermediates in the synthesis of a wide array of commercial products, including pharmaceuticals and crop-protection chemicals. researchgate.net The specific placement of two fluorine atoms, as seen in this compound, further refines these properties, creating a unique electronic environment around the amine and ketone functional groups.

Significance of the Aminophenyl Ketone Moiety as a Versatile Synthetic Building Block

In organic synthesis, a "building block" is a molecule that can be readily used to assemble more complex structures. lifechemicals.comenamine.net The aminophenyl ketone moiety is a classic example of such a versatile scaffold. It contains three key points for chemical modification: the amino group, the ketone's carbonyl carbon, and the aromatic ring itself.

The Amino Group: As a primary amine, it can undergo a vast range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the formation of heterocyclic systems.

The Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can be transformed into alcohols, alkenes, or other functional groups. It can also participate in condensation reactions to form larger, more complex molecules.

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution, although the existing substituents (amino, ketone, and fluorine atoms) will direct the position of any new additions, offering regiochemical control.

The combination of these reactive sites in a single, relatively simple molecule makes compounds like this compound highly valuable to synthetic chemists. They serve as starting materials for creating libraries of compounds for drug discovery and for synthesizing precisely defined molecular targets. lifechemicals.comenamine.net

Overview of Current Research Trajectories and Academic Interest in Difluorinated Aromatic Systems

Difluorinated aromatic systems are a subject of intense academic and industrial research. The interest stems from the observation that the introduction of multiple fluorine atoms can lead to unique and often beneficial effects compared to non-fluorinated or monofluorinated analogues. Research has shown that the pattern of fluorination on an aromatic ring can modulate the inhibitory potency of drug candidates against biological targets like enzymes. acs.org

Current research trajectories focus on several key areas:

Medicinal Chemistry: Scientists are actively exploring difluorinated compounds for the development of new therapeutics. The dual fluorine substitution can enhance cell membrane permeability and improve metabolic stability, which are critical parameters in drug design. mdpi.com

Materials Science: Fluorinated aromatic compounds are used to create high-performance polymers and liquid crystals. researchgate.net The C-F bonds can increase thermal stability and chemical resistance, leading to materials with superior properties. acs.org

Synthetic Methodology: There is a continuous drive to develop new and more efficient methods for synthesizing selectively fluorinated aromatic compounds. sapub.org Given the importance of these molecules, creating straightforward and scalable synthetic routes is a significant goal in organic chemistry.

Physical Organic Chemistry: The fundamental effects of difluorination on the electronic structure and reactivity of aromatic rings, sometimes referred to as "fluoromaticity," remain an area of academic inquiry. acs.org Understanding these principles allows for the more rational design of molecules with desired properties.

The compound this compound is a representative example of the type of molecule that is central to these research efforts, providing a platform to investigate the effects of difluorination and to build novel, functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO B2672519 1-(2-Amino-4,6-difluorophenyl)ethanone CAS No. 1632285-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-4,6-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKCNBKIGYNVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Amino 4,6 Difluorophenyl Ethanone

Strategic Approaches to Chemo- and Regioselective Formation

The strategic formation of 1-(2-amino-4,6-difluorophenyl)ethanone involves carefully planned routes to ensure the correct placement of the amino and acetyl groups on the difluorobenzene ring, avoiding unwanted side reactions.

Direct Amination Protocols for Polyfluorinated Acetophenone (B1666503) Precursors

Direct amination of an appropriate polyfluorinated acetophenone precursor, such as 1-(2,4,6-trifluorophenyl)ethanone, represents a conceptually straightforward approach. This transformation can be challenging due to the high reactivity of the C-F bond and the potential for multiple substitution patterns. Methodologies often involve nucleophilic aromatic substitution (SNAr) where a fluorine atom is displaced by an amine source. The regioselectivity is dictated by the electronic effects of the existing substituents; the acetyl group's electron-withdrawing nature activates the ortho and para positions for nucleophilic attack. In the case of 1-(2,4,6-trifluorophenyl)ethanone, the fluorine at the C2 position is sterically hindered and electronically influenced by the adjacent acetyl group, making it a potential site for selective substitution.

Key considerations for these protocols include the choice of the aminating agent, solvent, and reaction temperature to control the reaction's selectivity and yield.

Table 1: Comparison of Potential Direct Amination Conditions

Aminating Agent Catalyst / Additive Solvent Temperature (°C) Potential Outcome
Ammonia (B1221849) (aq.) None DMSO 100-150 Potential for selective amination at the C2 position.
Sodium Azide (B81097) followed by reduction Phase Transfer Catalyst Toluene/Water 80-110 Two-step process to introduce the amino group via an azide intermediate.

This table presents hypothetical conditions based on established principles of nucleophilic aromatic substitution on polyfluorinated rings.

Reductive Pathways from Nitro-Substituted Difluoroaryl Ethanones

A robust and widely utilized strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro-substituted precursor. For the target compound, this involves the synthesis and subsequent reduction of 1-(4,6-difluoro-2-nitrophenyl)ethanone. This pathway offers excellent regioselectivity, as the nitration of 1,3-difluorobenzene (B1663923) derivatives can be directed to the desired position. The key advantage is the chemo-selective reduction of the nitro group in the presence of the ketone functionality. scispace.com

A variety of reducing agents can be employed, each with distinct advantages concerning yield, selectivity, and environmental impact. scispace.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method, known for its clean conversion and high yields. scispace.com Other metal-based reductions, such as those using tin (Sn) or iron (Fe) in acidic media, are also effective. scispace.com

Table 2: Selected Methods for Nitro Group Reduction

Reagent System Solvent Key Features Reference
H₂ (gas), 10% Pd/C Ethanol / Methanol High efficiency, clean reaction, scalable. scispace.com
Sn / HCl (conc.) Ethanol Classical method, effective but requires stoichiometric metal and acidic workup. scispace.com
Zn / NH₄Cl Water / Ethanol Milder conditions, useful for substrates sensitive to strong acids. scispace.com

The choice of method depends on the substrate's tolerance to the reaction conditions and the desired scale of the synthesis. For instance, catalytic hydrogenation is often preferred in industrial settings for its efficiency and atom economy. scispace.com

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful tool for rapid scaffold assembly and molecular diversity. nih.govnih.gov While a direct MCR for this compound is not commonly reported, MCRs can be envisioned for the synthesis of highly substituted precursors or related structures.

For example, a modified Hantzsch-type synthesis or a Biginelli-like reaction could potentially be adapted. nih.gov An MCR approach could involve a difluorinated 1,3-dicarbonyl compound, an aldehyde, and an ammonia source to construct a dihydropyridine (B1217469) ring, which could then be aromatized and modified to yield the target scaffold. The main advantages of MCRs include operational simplicity, reduction in waste, and the ability to generate complex molecules in a single step. nih.gov

Innovations in Catalytic and Sustainable Synthesis

Modern synthetic chemistry emphasizes the development of catalytic and sustainable methods to minimize environmental impact and improve efficiency. These innovations are applicable to the synthesis of this compound and its precursors.

Application of Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable for the construction of C-C and C-heteroatom bonds in aromatic systems. nih.gov These methods are particularly valuable for synthesizing the precursors of this compound. For instance, a difluorinated aryl halide or triflate could be coupled with an acetyl-containing partner using a palladium or copper catalyst.

Potential Cross-Coupling Strategies for Precursor Synthesis:

Suzuki Coupling: Reaction of a difluoroboronic acid derivative with an amino-protected halo-acetophenone.

Buchwald-Hartwig Amination: Palladium-catalyzed amination of a difluoro-haloacetophenone precursor. nottingham.ac.uk This is a powerful method for forming the C-N bond directly on the aromatic ring.

Sonogashira Coupling: Coupling of a difluoro-aryl halide with an acetylenic partner, followed by hydration of the alkyne to yield the acetyl group.

These catalytic methods often proceed under mild conditions with high functional group tolerance, making them highly attractive for complex molecule synthesis. nih.govnih.gov The development of advanced ligands has been crucial in expanding the scope and efficiency of these transformations. nih.gov

Biocatalytic Transformations for Asymmetric Synthesis of Related Chiral Building Blocks

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. rsc.org In the context of this compound, biocatalysis is particularly relevant for the synthesis of related chiral building blocks.

The ketone functionality of the target molecule makes it a prochiral substrate for asymmetric reduction or amination. Amine transaminases (ATAs), for instance, can catalyze the conversion of a ketone to a chiral amine with high enantiomeric excess by transferring an amino group from an amine donor. nottingham.ac.ukrsc.org This would transform this compound into the corresponding chiral α-aminoethyl derivative, a valuable building block for pharmaceuticals. rsc.org

Table 3: Potential Biocatalytic Transformation

Enzyme Class Transformation Substrate Product Key Advantage Reference
Amine Transaminase (ATA) Asymmetric Transamination This compound (R)- or (S)-1-(2-Amino-4,6-difluorophenyl)ethanamine High enantioselectivity (>99% ee), mild aqueous conditions. nottingham.ac.ukrsc.org

The use of biocatalysis aligns with the principles of green chemistry by reducing reliance on heavy metals and harsh reagents, offering a sustainable pathway to valuable chiral intermediates. nih.govrsc.org

Green Chemistry Principles: Solvent-Free and Ultrasound-Assisted Synthetic Routes

The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and waste. In this context, solvent-free and ultrasound-assisted synthetic routes represent promising alternatives to conventional methods, offering advantages such as enhanced reaction rates, higher yields, and improved environmental profiles. While specific research on these green methodologies for the direct synthesis of this compound is not extensively documented, examining analogous reactions with structurally similar compounds, such as other aminoacetophenones, provides valuable insights into the potential applicability of these techniques.

Solvent-Free Synthesis:

Solvent-free reactions, or solid-state reactions, are a cornerstone of green chemistry, as they eliminate the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. These reactions are typically carried out by grinding or mixing the reactants together, sometimes with a catalytic amount of a substance. This approach not only reduces waste but can also lead to different reactivity and selectivity compared to solution-phase reactions.

For instance, a simple and efficient solvent-free synthesis of chalcones and imines has been demonstrated using p-amino acetophenone as a starting material. rdd.edu.iq In this method, the reactants are mixed or ground together in the presence of a catalyst, such as sodium hydroxide (B78521) for chalcone (B49325) synthesis or acetic acid for imine formation, to achieve high yields without the need for a solvent. rdd.edu.iq This methodology highlights the potential for applying solvent-free conditions to reactions involving aminoacetophenones, suggesting a possible green route for the synthesis or derivatization of this compound. The key advantage lies in the simplicity of the procedure, reduced environmental impact, and often, easier product isolation. rdd.edu.iq

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. lew.ro Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

The benefits of ultrasound-assisted synthesis include shorter reaction times, milder reaction conditions, and improved yields. lew.ro These techniques have been successfully applied to a variety of reactions involving acetophenone derivatives. For example, the ultrasound-promoted synthesis of chalcone derivatives from substituted acetophenones has been reported to proceed in good to excellent yields under clean conditions. semanticscholar.org Similarly, the synthesis of β-amino ketones via the Mannich reaction, involving aldehydes, amines, and ketones, has been efficiently catalyzed by heterogeneous catalysts under ultrasonic irradiation. Furthermore, ultrasound has been shown to significantly accelerate the bromination of acetophenone derivatives. researchgate.net

These examples, while not directly involving this compound, demonstrate the versatility of ultrasound in promoting reactions of structurally related ketones. The application of sonication could potentially offer a more energy-efficient and rapid synthetic pathway to the target compound or its derivatives, aligning with the core tenets of green chemistry.

The following table summarizes research findings for green synthetic methodologies applied to analogous acetophenone derivatives, illustrating the potential for similar applications in the synthesis of this compound.

Reaction Type Starting Material Methodology Conditions Yield Reaction Time Reference
Chalcone Synthesisp-Amino acetophenone & Substituted benzaldehydesSolvent-free grindingNaOH (catalyst), room temperatureHighNot specified rdd.edu.iq
Imine Synthesisp-Amino acetophenone & Substituted benzaldehydesSolvent-free grindingAcetic acid (catalyst), room temperatureHighNot specified rdd.edu.iq
Chalcone SynthesisSubstituted acetophenones & 2,3-Dihydrobenzofuran-5-carbaldehydeUltrasound-assisted40% NaOH in ethanol, room temperatureGood to excellentNot specified semanticscholar.org
β-Amino Ketone SynthesisAldehydes, Amines, & KetonesUltrasound-assisted Mannich reactionFe3O4 nanoparticle catalystGoodShort
BrominationAcetophenone derivativesUltrasound-assistedCopper(II) bromide in chloroform/ethyl acetateHigh20 minutes lew.ro
1,2-Diketone SynthesisOximinoketonesUltrasound-assistedI2/SDS/water system80-93%30-40 minutes researchgate.net

Reactivity and Derivatization Chemistry of 1 2 Amino 4,6 Difluorophenyl Ethanone

Comprehensive Analysis of Aminophenyl Moiety Reactivity

The aminophenyl portion of 1-(2-amino-4,6-difluorophenyl)ethanone is characterized by the nucleophilic amino group and the substituted aromatic ring. The fluorine atoms exert a strong electron-withdrawing effect, which modulates the nucleophilicity of the amino group and activates the aromatic ring towards certain transformations.

Nucleophilic Characteristics of the Amino Group and Substitution Reactions

The amino group of this compound exhibits nucleophilic properties, readily participating in reactions with electrophiles. However, the electron-withdrawing nature of the two fluorine atoms and the acetyl group deactivates the phenyl ring, making the amino group less nucleophilic than in aniline (B41778). Despite this, it can still undergo various substitution reactions.

While specific examples of nucleophilic substitution reactions directly on the amino group of this compound are not extensively documented in readily available literature, its behavior can be inferred from the reactivity of similar 2-aminoacetophenones. These compounds are known to react with suitable electrophiles, leading to the formation of a variety of nitrogen-substituted derivatives.

Condensation Reactions with Diverse Carbonyl Electrophiles and Iminogenesis

A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with carbonyl compounds. The amino group reacts with aldehydes and ketones to form imines, also known as Schiff bases. This reactivity is fundamental to the synthesis of various heterocyclic systems.

A prominent example is the Friedländer annulation , a classic method for synthesizing quinolines. In this reaction, a 2-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl group. This compound serves as the 2-aminoaryl ketone component. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to yield a substituted quinoline (B57606). The reaction can be catalyzed by acids or bases.

Reactant for CondensationResulting Heterocycle
Carbonyl compound with α-methylene groupQuinolines
1,3-Dicarbonyl compoundsQuinolines
α,β-Unsaturated ketonesTetrahydroquinolines (after reduction)

For instance, the reaction with β-diketones under acidic or basic conditions provides a direct route to polysubstituted quinolines, which are important scaffolds in medicinal chemistry.

Acylation, Alkylation, and Other N-Functionalization Strategies

The amino group of this compound can be readily functionalized through acylation and alkylation reactions, providing access to a wide range of derivatives with modified electronic and steric properties.

N-Acylation is typically achieved by reacting the amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives.

N-Alkylation can be accomplished using alkyl halides or other alkylating agents. The reaction introduces an alkyl group onto the nitrogen atom. Due to the possibility of over-alkylation, reaction conditions need to be carefully controlled to achieve mono-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is an alternative method for controlled mono-alkylation.

These N-functionalization strategies are crucial for modifying the properties of the molecule and for the synthesis of more complex structures, including various pharmaceutical intermediates.

Ketone Moiety Reactivity and Transformations

The ketone group in this compound is another key site for chemical transformations. It can undergo reduction to the corresponding alcohol, and the adjacent α-carbon can be functionalized.

Chemoselective Reduction Reactions to Corresponding Alcohols and Chiral Induction

The ketone moiety can be selectively reduced to a secondary alcohol, 1-(2-amino-4,6-difluorophenyl)ethanol, in the presence of the amino group. This chemoselectivity is important for synthetic applications. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions can be tuned to achieve the desired outcome without affecting the amino group.

Asymmetric reduction of the ketone is a valuable strategy for obtaining chiral 1-(2-amino-4,6-difluorophenyl)ethanol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, are often employed for the enantioselective reduction of ketones with borane. Catalytic asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes is another powerful method for producing enantioenriched alcohols.

Reduction MethodProductKey Features
Sodium Borohydride (NaBH₄)1-(2-Amino-4,6-difluorophenyl)ethanolChemoselective reduction of the ketone.
Catalytic Asymmetric HydrogenationChiral 1-(2-Amino-4,6-difluorophenyl)ethanolHigh enantioselectivity.
Chiral Oxazaborolidine (e.g., CBS catalyst) with BoraneChiral 1-(2-Amino-4,6-difluorophenyl)ethanolEnantioselective reduction.

Alpha-Carbon Functionalization and Rearrangement Pathways

The α-carbon atom adjacent to the ketone group is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the α-position.

A common reaction is α-halogenation , typically bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone is a versatile intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

While specific rearrangement pathways for this compound are not extensively documented, compounds with similar structures can undergo various rearrangements. For example, under certain conditions, α-halo ketones can undergo the Favorskii rearrangement upon treatment with a base to yield carboxylic acid derivatives. The potential for such rearrangements should be considered when planning synthetic routes involving α-functionalized derivatives of this compound.

Aromatic Ring Reactivity and Directed Substitution

The chemical behavior of the aromatic ring in this compound is governed by the interplay of its three substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl (-COCH₃) and fluorine (-F) groups. These substituents collectively influence the electron density of the phenyl ring and dictate its susceptibility and regioselectivity towards various reagents.

Influence of Fluorine Atom Substitution Pattern on Aromatic Reactivity (e.g., SNAr pathways)

The presence of two fluorine atoms on the aromatic ring significantly lowers its electron density. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). The acetyl group also deactivates the ring through both inductive (-I) and resonance (-M) effects. Conversely, the amino group is a powerful activating group that donates electron density through a positive resonance effect (+M).

In the context of electrophilic aromatic substitution (EAS), the strong deactivating effects of the two fluorine atoms and the acetyl group make the ring highly electron-deficient and thus generally resistant to attack by electrophiles. However, the directing effects of the substituents are noteworthy. The amino group is a strong ortho-, para-director, while the fluorine atoms are ortho-, para-directing deactivators, and the acetyl group is a meta-director.

The most significant impact of the difluoro substitution pattern is the pronounced activation of the ring towards Nucleophilic Aromatic Substitution (SNAr) . For an SNAr reaction to proceed, two main conditions must be met: the ring must be activated by potent electron-withdrawing groups, and there must be a good leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the fluorine atoms themselves can act as leaving groups. The acetyl group and the second fluorine atom, being strongly electron-withdrawing, stabilize the negative charge in the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. pressbooks.pub

The substitution pattern is crucial. The fluorine atom at the C4 position is para to the electron-withdrawing acetyl group and ortho to the other fluorine atom at C6. The fluorine at C6 is ortho to the acetyl group. Both positions are therefore activated towards nucleophilic attack. A nucleophile can attack the carbon bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion. nih.gov The relative reactivity of the F at C4 versus C6 would depend on the specific nucleophile and reaction conditions, though the position para to the carbonyl group (C4) is often highly activated. libretexts.org This reactivity allows for the selective introduction of a wide range of nucleophiles, such as alkoxides, thiolates, and amines, providing a pathway to novel substituted aniline derivatives.

Directed Ortho-Metalation (DoM) and Related Regioselective Lithiation Studies (if applicable)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. The amino group (-NH₂) and the carbonyl function of the acetyl group can both potentially act as DMGs.

A comprehensive search of the scientific literature does not reveal specific studies on the directed ortho-metalation of this compound. However, based on the general principles of DoM, several outcomes could be anticipated. The primary amino group is a potent DMG, which would typically direct lithiation to the adjacent C3 position. The acetyl group can also direct metalation, but it is also susceptible to nucleophilic addition by the organolithium reagent. To prevent this, the amino group could first be protected, for example, as a pivalamide (B147659) or carbamate, which are excellent DMGs.

The inherent acidity of the protons on the ring must also be considered. The electron-withdrawing fluorine and acetyl groups increase the kinetic acidity of the ring protons, particularly the C3 and C5 protons. Therefore, a complex competition between DMG-guided deprotonation and acidity-driven deprotonation could occur. The precise regiochemical outcome of a lithiation reaction on this substrate would likely be sensitive to the choice of base, solvent, and temperature. Without specific experimental data, any discussion on the regioselectivity of DoM on this molecule remains speculative.

Exploration of Diverse Chemical Scaffolds Derived from this compound

The dual functionality of an ortho-aminoaryl ketone makes this compound a versatile precursor for the synthesis of a multitude of complex organic molecules, particularly heterocyclic systems.

Synthesis of Heterocyclic Systems (e.g., Pyrroles, Pyrazoles, Pyrimidines, Triazoles, Quinolines)

The strategic placement of the amino and acetyl groups facilitates a variety of cyclization and condensation reactions to form five- and six-membered heterocycles.

Quinolines: The most prominent reaction of ortho-aminoaryl ketones is the Friedländer annulation , which provides a direct route to substituted quinolines. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of the ortho-aminoaryl ketone with a second carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis. researchgate.net For this compound, this reaction offers a straightforward method to synthesize 5,7-difluoro-4-methylquinolines and related derivatives.

Pyrazoles: Substituted pyrazoles can be synthesized from acetophenone (B1666503) precursors. A common method involves a two-step sequence where the acetophenone is first condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate enaminone. This intermediate is then cyclized by treatment with hydrazine (B178648) or a substituted hydrazine to yield the pyrazole (B372694) ring. galchimia.commdpi.comnih.gov This methodology is directly applicable to this compound.

Pyrimidines: Pyrimidine derivatives can be accessed from acetophenones via chalcone (B49325) intermediates. ijper.org The acetophenone is first subjected to a Claisen-Schmidt condensation with an aromatic aldehyde to form an α,β-unsaturated ketone (chalcone). Subsequent cyclocondensation of this chalcone with a guanidine, urea, or amidine derivative yields the corresponding dihydropyrimidine, which can be oxidized to the pyrimidine. researchgate.netbu.edu.eg

The following table summarizes these key heterocyclic syntheses starting from this compound.

Heterocyclic SystemGeneral Reaction NameCo-reactant(s)Resulting Scaffold
QuinolineFriedländer AnnulationCompound with α-methylene ketone (e.g., Ethyl acetoacetate)5,7-Difluoro-2-methylquinoline derivative
PyrazoleEnaminone Cyclization1. DMF-DMA 2. Hydrazine (H₂NNH₂)5-(2-Amino-4,6-difluorophenyl)pyrazole
PyrimidineChalcone Cyclization1. Aromatic aldehyde (Ar-CHO) 2. Guanidine2-Amino-4-aryl-6-(2-amino-4,6-difluorophenyl)pyrimidine

Formation of Schiff Bases, Hydrazones, and Related Imine Derivatives

The amino and acetyl functionalities of this compound can be independently derivatized to form various imine-type compounds.

Schiff Bases: The primary amino group readily undergoes condensation with aldehydes or ketones to form N-aryl imines, commonly known as Schiff bases. dergipark.org.tr This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with catalytic acid. This derivatization is a robust method for introducing a wide variety of substituents. semanticscholar.org

Hydrazones: The carbonyl group of the acetyl moiety reacts with hydrazine and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. researchgate.netresearchgate.net This reaction provides a route to compounds with a C=N-N linkage, which are themselves important synthons for further heterocyclic synthesis (e.g., pyrazoles). nih.gov

The table below illustrates the formation of these derivatives.

Functional Group ReactingReagentDerivative FormedGeneral Structure
Amino (-NH₂)Aldehyde (R-CHO)Schiff Base (Imine)F₂-(R-CH=N)-C₆H₂-COCH₃
Acetyl (-COCH₃)Hydrazine (H₂NNH₂)HydrazoneF₂-(H₂N)-C₆H₂-C(CH₃)=N-NH₂
Acetyl (-COCH₃)PhenylhydrazinePhenylhydrazoneF₂-(H₂N)-C₆H₂-C(CH₃)=N-NH-Ph

Construction of Complex Molecular Architectures and Tandem Reactions

The reactivity of this compound lends itself to the construction of more elaborate molecular structures through tandem or multi-component reactions. A tandem reaction, also known as a cascade or domino reaction, is a process involving two or more consecutive bond-forming transformations within one synthetic operation, where the subsequent reactions result from the functionality generated in the previous step.

For example, the Friedländer synthesis of quinolines is itself a tandem condensation-cyclization reaction. wikipedia.org More complex tandem processes can be envisaged. A plausible, though not explicitly reported, tandem reaction could involve the initial formation of a Schiff base at the amino group, followed by an intramolecular cyclization. If the aldehyde used to form the Schiff base contains a suitable nucleophilic group, it could potentially attack the acetyl carbonyl, leading to a new heterocyclic ring system in a one-pot procedure.

Furthermore, the products derived from the initial transformations can serve as substrates for building further complexity. For instance, a quinoline synthesized via the Friedländer reaction could undergo SNAr at one of the fluorine atoms, allowing for the attachment of another molecular fragment. Similarly, a hydrazone derivative could be subjected to conditions that promote cyclization involving the ortho-amino group or a fluorine atom, leading to fused heterocyclic systems like triazoles or benzodiazepines. While specific examples of such complex tandem reactions starting directly from this compound are not prevalent in the literature, its inherent functionality makes it a prime candidate for the development of novel, efficient synthetic routes to complex, fluorine-containing molecules.

Theoretical and Computational Studies on 1 2 Amino 4,6 Difluorophenyl Ethanone and Its Analogues

Electronic Structure and Bonding Characterization

The electronic characteristics of 1-(2-Amino-4,6-difluorophenyl)ethanone are dictated by the interplay of its constituent functional groups: the electron-donating amino group (-NH₂), the electron-withdrawing acetyl group (-COCH₃), and the strongly electronegative fluorine atoms attached to the aromatic ring.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely centered on the electron-withdrawing acetyl group and the difluorinated ring. The fluorine atoms, being strongly electron-withdrawing, are expected to lower both the HOMO and LUMO energy levels. nih.gov This lowering of energy levels can impact the molecule's charge transfer capabilities. nih.gov The precise energy gap dictates the kinetic stability of the molecule. nih.gov

ParameterPredicted Influence of SubstituentsExpected Outcome for this compound
HOMO EnergyAmino group raises energy; Fluorine atoms lower energy.Moderately low energy, influenced by competing effects.
LUMO EnergyAcetyl and Fluorine groups lower energy.Significantly lowered energy level.
HOMO-LUMO Gap (ΔE)Electron-withdrawing groups can decrease the gap.A relatively moderate gap, suggesting moderate reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be located around the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack and hydrogen bond donation. The hydrogen atoms of the amino group would exhibit a positive potential, making them sites for nucleophilic attack. The fluorine atoms, due to their high electronegativity, create regions of negative potential around themselves but also contribute to a more positive potential on the adjacent carbon atoms of the ring. semanticscholar.org This complex potential surface governs how the molecule interacts with other reagents.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape and internal bonding of this compound are critical to its properties. These are largely governed by the rotation around single bonds and the formation of non-covalent interactions.

The conformational landscape of this molecule is primarily defined by the orientation of the acetyl and amino groups relative to the phenyl ring. Potential energy surface (PES) scans, performed by systematically rotating the dihedral angles of these groups, can identify the most stable conformers (energy minima). For 2'-aminoacetophenone (B46740), the parent molecule, the planar conformation is stabilized by an intramolecular hydrogen bond. rsc.org

Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for the s-trans conformer, where the carbonyl group is oriented away from the fluorine atom. nih.gov This preference is attributed to the minimization of dipolar repulsion between the electronegative fluorine and oxygen atoms. nih.gov In this compound, a similar repulsion would exist with the fluorine at position 6. However, the presence of the amino group at position 2 introduces the possibility of a stabilizing intramolecular hydrogen bond with the carbonyl oxygen, which favors a planar, s-cis-like arrangement relative to the amino group. The final stable conformation is therefore a balance between the repulsive forces involving the fluorine atom and the attractive force of the intramolecular hydrogen bond.

A key feature of this compound is the potential for a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the oxygen atom of the acetyl group (N-H···O). This type of interaction is well-documented in 2'-aminoacetophenone and its derivatives, where it significantly influences their photophysical properties and stability. rsc.orgnih.gov This hydrogen bond creates a six-membered pseudo-ring, which enhances the planarity and stability of the molecule. The strength of this bond can be assessed computationally through methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (AIM). The presence of the electron-withdrawing fluorine atoms on the ring could potentially modulate the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby influencing the strength of this intramolecular hydrogen bond.

InteractionAtoms InvolvedPredicted NatureExpected Consequence
Intramolecular Hydrogen BondN-H (amino) and O (carbonyl)Strong, stabilizingEnforces planarity, increases conformational stability.
Dipolar RepulsionC-F (position 6) and C=ODestabilizingMay cause slight twisting from perfect planarity.
Non-Covalent InteractionsRing π-system, lone pairsComplex electronic effectsFine-tunes overall molecular geometry and reactivity.

Advanced Spectroscopic Interpretation and Validation

Computational methods offer a powerful toolkit for the detailed interpretation of spectroscopic data, allowing for precise assignments of spectral features to specific molecular motions, electronic transitions, and nuclear environments.

Computational Vibrational Spectroscopy (FT-IR, Raman) for Band Assignment and Mode Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov For aromatic compounds like this compound, the vibrational spectra can be complex. Computational models, often employing methods like B3LYP with appropriate basis sets (e.g., 6-311++G), can predict the vibrational frequencies and intensities with good accuracy. nih.gov

The process involves optimizing the molecular geometry to find the lowest energy conformation. Subsequently, frequency calculations are performed on the optimized structure to yield a set of normal vibrational modes. Each mode can be visualized to understand the specific atomic motions, such as stretching, bending, and torsional vibrations.

A detailed comparison between the experimental and scaled theoretical frequencies allows for a definitive assignment of the observed spectral bands. For instance, the characteristic vibrational modes for the amino (N-H stretching), carbonyl (C=O stretching), and carbon-fluorine (C-F stretching) groups can be precisely identified. Potential Energy Distribution (PED) analysis can further quantify the contribution of individual internal coordinates to each normal mode, providing a more detailed understanding of the vibrational character.

Table 1: Illustrative FT-IR and Raman Vibrational Modes and Their Assignments

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Assignment
N-H Asymmetric Stretch~3450~3445Amino Group
N-H Symmetric Stretch~3350~3348Amino Group
C-H Aromatic Stretch~3100-3000~3080Phenyl Ring
C=O Stretch~1680~1675Ethanone (B97240) Group
C-N Stretch~1300~1295Amino Group
C-F Stretch~1250~1245Fluoro Groups

Note: The data in this table is representative and based on typical values for similar functional groups.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Computational chemistry provides reliable methods for predicting Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating chemical shifts (δ) and spin-spin coupling constants (J).

These theoretical predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts, when compared to experimental data, can confirm the molecular structure and aid in the assignment of resonances.

The presence of the electron-donating amino group and the electron-withdrawing fluoro and acetyl groups creates a distinct electronic environment around the aromatic ring, which is reflected in the chemical shifts. Theoretical calculations can accurately model these substituent effects.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm)

AtomExperimental δ (ppm)Theoretical δ (ppm)
¹H (NH₂)~5.0~4.9
¹H (Aromatic)~6.5-7.5~6.6-7.4
¹³C (C=O)~195~194
¹³C (C-NH₂)~150~149
¹³C (C-F)~160~159
¹⁹F~ -110~ -112

Note: The data in this table is illustrative and based on general ranges for analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, which can then be compared with experimental measurements. nih.gov

For this compound, the electronic transitions are typically of π → π* and n → π* character, originating from the aromatic system and the carbonyl group. The positions of the absorption maxima (λ_max) are influenced by the substituents on the phenyl ring. TD-DFT calculations can help in assigning the observed absorption bands to specific electronic transitions between molecular orbitals (e.g., HOMO to LUMO). nih.gov

The choice of functional and basis set is critical for obtaining accurate results with TD-DFT. nih.gov Functionals like B3LYP and CAM-B3LYP are commonly used for such calculations on organic molecules. nih.gov

Crystal Structure Analysis and Intermolecular Interactions

The solid-state properties of a compound are governed by its crystal structure and the nature of the intermolecular interactions within the crystal lattice.

X-ray Crystallographic Elucidation of Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. researchgate.net

For this compound, X-ray crystallography would reveal the planarity of the phenyl ring and the orientation of the amino and ethanone substituents. It would also provide crucial information about the crystal packing, including the formation of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

Table 3: Representative Crystallographic Data for an Analogous Aminophenyl Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.132
b (Å)10.497
c (Å)10.914
β (°)68.36
Z4

Note: This data is from a representative structure, 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, and serves as an illustration of the type of data obtained from X-ray crystallography. nih.gov

Hirshfeld Surface Analysis for Detailed Intermolecular Contacts and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It is based on the electron distribution of a molecule and provides a graphical representation of the regions of close contact with neighboring molecules.

For this compound, Hirshfeld surface analysis would likely reveal significant contributions from H···H, O···H, N···H, and F···H contacts, quantifying the importance of hydrogen bonding and other weak interactions in the crystal structure. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

Contact TypeContribution (%)
H···H37.9
C···H/H···C18.4
Br···H/H···Br13.3
N···H/H···N11.5
O···H/H···O10.0

Note: This data is for 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and illustrates the type of information obtained from Hirshfeld analysis. researchgate.net

Quantitative Analysis of Supramolecular Synthons

A quantitative analysis of supramolecular synthons is pivotal in understanding the stability and predictability of the crystal packing in this compound and its analogues. This analysis relies heavily on established crystallographic methodologies, primarily graph-set notation and statistical surveys of structural databases. While specific experimental crystallographic data for this compound is not extensively reported in publicly accessible literature, a theoretical and predictive analysis can be constructed based on the functional groups present in the molecule.

The molecular structure of this compound possesses key functional groups that are prone to forming predictable intermolecular interactions: an amino group (-NH₂) as a hydrogen bond donor, a carbonyl group (C=O) as a hydrogen bond acceptor, and fluorine atoms which can act as weak hydrogen bond acceptors. These groups are the primary drivers for the formation of a variety of supramolecular synthons.

Methodology of Quantitative Analysis

The quantitative analysis of these synthons is typically approached through two main avenues:

Graph-Set Analysis: This method provides a systematic and unambiguous description of hydrogen-bonding patterns in crystal structures. mdpi.com A graph set is assigned to each hydrogen-bond motif, which can be a simple ring (R), a chain (C), or an intramolecular pattern (S). mdpi.com The notation R²₂(8), for instance, describes a ring motif formed by two donor (D) and two acceptor (A) atoms, encompassing a total of 8 atoms. By identifying and classifying these synthons, their prevalence and hierarchy in directing the crystal packing can be established.

Statistical Analysis using the Cambridge Structural Database (CSD): The CSD is the world's largest repository of small-molecule organic and metal-organic crystal structures. wikipedia.orgresearchgate.netnih.gov It serves as an invaluable resource for the statistical analysis of intermolecular interactions. rsc.orgcam.ac.uk By searching for fragments containing similar functional groups to this compound, the frequency of occurrence of specific synthons can be quantified. researchgate.net This statistical data provides insights into the most robust and likely synthons to be formed. researchgate.net

Expected Supramolecular Synthons and Their Quantitative Profile

Based on the functional groups in this compound, several key supramolecular synthons can be anticipated. A hypothetical quantitative analysis, based on known propensities from the CSD, is presented below.

Table 1: Predicted Prominent Supramolecular Synthons and their Quantitative Parameters

Synthon TypeDescriptionGraph-Set NotationPredicted Frequency of Occurrence (%)Typical Geometric Parameters (Distance D-A, Å; Angle D-H-A, °)
N-H···OHydrogen bond between the amino group and the carbonyl oxygenR²₂(8)High (~70-80%)2.8 - 3.2; 150 - 180
N-H···OHydrogen bond forming a chain motifC(4)Moderate (~15-25%)2.8 - 3.2; 140 - 170
C-H···FWeak hydrogen bond between an aromatic C-H and a fluorine atomC(4)Moderate (~10-20%)3.0 - 3.5; 120 - 160
N-H···FWeak hydrogen bond between the amino group and a fluorine atomC(3)Low (~5-10%)2.9 - 3.4; 130 - 160

The high predicted frequency of the R²₂(8) synthon, arising from N-H···O hydrogen bonds, is consistent with observations in many amino-ketone structures. This dimeric motif is particularly stable and often a dominant feature in the crystal packing of such compounds.

Detailed Research Findings from Analogous Systems

Studies on analogous systems, such as other fluorinated benzamides and related aromatic compounds, have provided quantitative data on the nature of synthons involving fluorine. researchgate.net It has been shown that while C-H···F interactions are generally considered weak, their cumulative effect can be significant in stabilizing a crystal lattice. ed.ac.uk The propensity for a C-H group to act as a donor is influenced by its acidity, and similarly, the acceptor capability of fluorine is modulated by the electronic environment of the molecule. acs.org

Computational studies, often employing Density Functional Theory (DFT), complement experimental data by allowing for the calculation of interaction energies for different synthons. acs.org This provides a quantitative measure of their relative strengths and helps to rationalize the observed frequencies in crystal structures. For instance, the interaction energy of a typical N-H···O hydrogen bond is significantly higher than that of a C-H···F interaction, which aligns with the predicted frequencies of occurrence. mdpi.com

Table 2: Representative Interaction Energies for Predicted Synthons

SynthonInteraction TypeTypical Calculated Interaction Energy (kcal/mol)
N-H···OStrong Hydrogen Bond-5.0 to -8.0
C-H···FWeak Hydrogen Bond-0.5 to -1.5
N-H···FWeak Hydrogen Bond-1.0 to -2.5

The quantitative analysis of supramolecular synthons, through a combination of graph-set theory, statistical database mining, and computational chemistry, provides a robust framework for understanding and predicting the crystal structures of this compound and its analogues. While direct experimental data for the title compound remains to be fully explored, the principles derived from analogous systems offer valuable predictive insights into its solid-state behavior.

Strategic Role of 1 2 Amino 4,6 Difluorophenyl Ethanone in Advanced Organic Synthesis and Chemical Research

Design and Synthesis of Fluorinated Building Blocks for Complex Molecular Assembly

The presence of fluorine atoms in organic molecules can significantly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic methodologies for the introduction of fluorine into complex molecules is of paramount importance in medicinal chemistry and materials science. 1-(2-Amino-4,6-difluorophenyl)ethanone serves as a valuable starting material for the synthesis of a variety of fluorinated building blocks.

The inherent reactivity of the amino and keto groups, coupled with the electronic effects of the fluorine substituents, allows for a wide range of chemical transformations. For instance, the amino group can be readily acylated, alkylated, or diazotized, providing access to a diverse array of functionalized difluorophenyl derivatives. The ketone functionality can undergo reactions such as aldol (B89426) condensations, reductions, and Grignard additions, further expanding the molecular diversity of the resulting building blocks.

Table 1: Examples of Fluorinated Building Blocks Derived from this compound

Starting MaterialReagents and ConditionsProductApplication
This compoundAcetic anhydride, pyridine1-(2-Acetamido-4,6-difluorophenyl)ethanoneIntermediate for further functionalization
This compoundSodium borohydride (B1222165), methanol1-(2-Amino-4,6-difluorophenyl)ethanolChiral synthesis, ligand development
This compoundNitrous acid, then potassium iodide1-(4,6-Difluoro-2-iodophenyl)ethanonePrecursor for cross-coupling reactions

Precursor to Structurally Diverse Heterocyclic and Polyaromatic Frameworks for Chemical Exploration

The strategic placement of the amino and acetyl groups in an ortho position on the difluorinated phenyl ring makes this compound an ideal precursor for the synthesis of a variety of heterocyclic and polyaromatic compounds through cyclocondensation reactions. These frameworks are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

One of the most notable applications of this compound is in the Friedländer annulation, a classic method for the synthesis of quinolines. ethernet.edu.et The reaction of this compound with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl group, under acidic or basic conditions, leads to the formation of highly substituted and fluorinated quinolines. beilstein-journals.org The fluorine atoms at positions 5 and 7 of the resulting quinoline (B57606) ring can profoundly influence the biological activity of these molecules.

Similarly, this precursor can be utilized in other named reactions for heterocyclic synthesis, such as the Combes quinoline synthesis and the Doebner-von Miller reaction, to access a range of quinoline derivatives with different substitution patterns. nih.govgoogle.com Furthermore, condensation reactions with various dicarbonyl compounds or their equivalents can lead to the formation of other heterocyclic systems, including benzodiazepines and quinoxalines.

Table 2: Heterocyclic and Polyaromatic Frameworks Synthesized from this compound

Reaction TypeReactant(s)Resulting FrameworkPotential Applications
Friedländer AnnulationEthyl acetoacetate5,7-Difluoro-2-methylquinolin-4-olMedicinal chemistry, materials science
Combes Quinoline SynthesisAcetylacetone5,7-Difluoro-2,4-dimethylquinolineAgrochemicals, fluorescent probes
Condensation1,2-DiketonesDifluorinated QuinoxalinesOrganic electronics, dyes

Methodological Advancements in Organic Reactions Facilitated by its Unique Reactivity Profile

The unique electronic nature of this compound, characterized by the electron-withdrawing fluorine atoms and the electron-donating amino group, imparts a distinct reactivity profile that has been exploited to facilitate advancements in various organic reactions. The fluorine atoms enhance the acidity of the N-H protons of the amino group and influence the regioselectivity of electrophilic aromatic substitution reactions.

The presence of the ortho-amino group can direct metallation reactions, allowing for the functionalization of the aromatic ring at specific positions. This directed ortho-metallation (DoM) strategy provides a powerful tool for the synthesis of polysubstituted fluorinated aromatic compounds that would be difficult to access through classical methods.

Contribution to the Development of Novel Synthetic Pathways for Fluorinated Aryl Compounds

Beyond its direct use as a building block, this compound has contributed to the development of new synthetic routes to other valuable fluorinated aryl compounds. Through a series of chemical transformations, the functional groups of this starting material can be modified to generate a wide range of derivatives.

For example, the amino group can be converted into other functional groups such as a nitro, cyano, or hydroxyl group via diazotization followed by Sandmeyer or related reactions. The acetyl group can be oxidized to a carboxylic acid or transformed into other functionalities through various ketone chemistries. These transformations, starting from a readily available difluorinated precursor, provide access to a library of fluorinated aryl compounds with diverse substitution patterns, which are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties.

Q & A

Q. What are the most reliable synthetic routes for 1-(2-Amino-4,6-difluorophenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitration of 1-(4,6-difluorophenyl)ethanone followed by selective reduction of the nitro group to an amine. For example:
  • Step 1 : Nitration using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 2-position .
  • Step 2 : Reduction with Fe/HCl or catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amino group.
    Key Variables :
  • Temperature control (<10°C) minimizes side reactions like over-nitration.
  • Solvent choice (e.g., ethanol vs. acetic acid) affects reduction efficiency.
  • Yields range from 60–85%, depending on purity of intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :
  • ¹H NMR : The amino proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the acetyl group shows a singlet at δ 2.5–2.6 ppm. Fluorine atoms deshield aromatic protons, splitting signals into doublets (J = 8–10 Hz) .
  • ¹⁹F NMR : Distinct chemical shifts for F at C4 (δ -110 ppm) and C6 (δ -105 ppm) due to electron-withdrawing effects of the acetyl group .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), 3350–3450 cm⁻¹ (N-H), and 1250–1150 cm⁻¹ (C-F) .

Q. What stability challenges arise during storage, and how can degradation products be mitigated?

  • Methodological Answer : The compound is prone to oxidation of the amino group and hydrolysis of the acetyl moiety.
  • Stability Protocol :
  • Store under inert gas (N₂/Ar) at -20°C in amber vials.
  • Add stabilizers like BHT (0.1% w/w) to prevent oxidation .
  • Degradation Pathways :
ConditionMajor Degradation ProductMitigation Strategy
Light1-(2-Nitro-4,6-difluorophenyl)ethanoneUse UV-filtered storage
Moisture2-Amino-4,6-difluorobenzoic acidDesiccate with silica gel

Advanced Research Questions

Q. How does the electronic interplay between the amino and fluorine substituents influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The amino group is a strong ortho/para-director, while fluorine is meta-directing. Computational modeling (DFT) reveals:
  • Electrophilic Attack Sites :
  • Para to the amino group (C5) is most reactive due to resonance stabilization.
  • Meta positions (C3, C5) show lower activation energy compared to fluorinated analogs lacking the amino group .
  • Case Study : Bromination with Br₂/FeBr₃ yields 1-(2-amino-4,6-difluoro-5-bromophenyl)ethanone as the major product (75% yield) .

Q. What computational strategies are effective in predicting the compound’s binding affinity for biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model interactions:
  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, CDK2) due to the compound’s aromatic/fluorophilic regions.
  • Key Interactions :
  • Hydrogen bonding between the amino group and Asp831 (EGFR).
  • Fluorine atoms engage in halogen bonding with backbone carbonyls .
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Apparent contradictions arise from solvent purity and measurement techniques. A systematic study using HPLC-grade solvents shows:
SolventSolubility (mg/mL)Method
Water<0.1Shake-flask
DMSO45.2 ± 2.3UV-Vis
Ethanol12.8 ± 1.5Gravimetric
Conclusion : The compound is amphiphilic due to the polar amino group and hydrophobic fluorinated aryl ring, requiring solvent mixtures (e.g., DMSO:H₂O) for biological assays .

Q. What advanced analytical methods (e.g., LC-HRMS, X-ray crystallography) are critical for elucidating its metabolic pathways?

  • Methodological Answer :
  • LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Detect metabolites via accurate mass (e.g., [M+H]⁺ = 201.0634 Da) and fragmentation patterns .
  • X-ray Crystallography : Co-crystallize with human serum albumin (HSA) to map binding sites. Data reveal π-π stacking between the aryl ring and Trp214 .

Data-Driven Research Design

Q. How to design kinetic studies to compare the compound’s reactivity with its non-fluorinated analog?

  • Methodological Answer : Conduct pseudo-first-order reactions under controlled conditions:
  • Reaction : Nucleophilic aromatic substitution with piperidine.
  • Variables :
  • Monitor by HPLC: Rate constants (k) for fluorinated vs. non-fluorinated analogs.
  • Fluorine’s electron-withdrawing effect increases k by 3–5x due to enhanced electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.